(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-14-13(9-5-1-2-6-10(9)16-14)19-20-15-17-11-7-3-4-8-12(11)18-15/h1-8,16,21H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSNQBQXSFWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-hydrazinyl-1H-benzodiazole with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or indole rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies with proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery efforts.
Industry
In industrial applications, (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one may be used in the development of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features
The target compound’s benzodiazole group distinguishes it from analogues with other heterocyclic or aromatic substituents. Key structural comparisons are summarized below:
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Substituents impact solubility, stability, and bioavailability:
Biological Activity
The compound (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is a derivative of indole and hydrazine, featuring a benzodiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An indole core
- A hydrazine linkage
- A benzodiazole substituent
Anticancer Activity
Research has indicated that derivatives of indole and hydrazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Case Study Example:
A study involving a similar indole derivative demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The IC50 value was reported at 12 µM after 48 hours of treatment, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress: Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Modulation of Gene Expression: There is evidence that such compounds can alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Q & A
Q. Q: What are the critical steps for synthesizing (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?
A: The synthesis involves multi-step reactions, including:
- Benzothiazole/benzimidazole ring formation (e.g., condensation of o-aminothiophenol with carbonyl derivatives under acidic conditions) .
- Hydrazone linkage : Reaction of 2-hydrazinobenzothiazole with indolone derivatives, requiring pH control (pH 4–6) and temperatures of 60–80°C to prevent side reactions .
- Final cyclization : Use of dehydrating agents (e.g., POCl₃) or microwave-assisted methods to enhance yield .
Q. Optimization Table :
| Step | Key Parameters | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Hydrazone formation | Solvent (EtOH vs. DMF) | Ethanol, 70°C, 12h | 75% → 89% |
| Cyclization | Catalyst (H₂SO₄ vs. PTSA) | PTSA, 100°C, 4h | 62% → 81% |
Advanced Mechanistic Insights
Q. Q: How can reaction intermediates and mechanisms be validated for this compound’s synthesis?
A: Mechanistic studies require:
- Isolation of intermediates : Use TLC or HPLC to track hydrazone formation and cyclization .
- Computational modeling : Density Functional Theory (DFT) to predict transition states and verify reaction pathways (e.g., MOE software for energy profiling) .
- Kinetic studies : Variable-temperature NMR to monitor reaction progress and identify rate-limiting steps .
Basic Structural Characterization
Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?
A: Core techniques include:
- ¹H/¹³C NMR : Key signals:
- Indolone C=O at δ 170–175 ppm .
- Benzodiazole NH at δ 10.5–12.0 ppm .
- IR : C=N stretch (1600–1650 cm⁻¹) and N-H bend (3200–3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–400 for parent ion) .
Advanced Crystallography & Conformational Analysis
Q. Q: How can X-ray crystallography resolve contradictions in stereochemical assignments?
A: Single-crystal X-ray diffraction:
- Confirms E/Z isomerism at the hydrazone bond (e.g., (3E) vs. (3Z) configurations) .
- Identifies hydrogen-bonding networks (e.g., N-H⋯O interactions stabilizing the indolone moiety) .
- Resolves π-stacking effects in benzodiazole/indole systems, critical for solid-state reactivity .
Q. Example Data from Analogs :
| Compound | Space Group | H-bond Length (Å) | π-Stacking Distance (Å) |
|---|---|---|---|
| (3Z)-3-Benzylidene-benzimidazole | P 1 | 2.89 (N-H⋯O) | 3.48 |
Basic Biological Screening
Q. Q: What preliminary assays are recommended to evaluate this compound’s bioactivity?
A: Initial screens should include:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How can substituent effects on the benzodiazole/indole cores be systematically explored?
A: Strategies include:
- Analog synthesis : Introduce electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃) groups at C-4/C-5 positions of benzodiazole .
- Pharmacophore mapping : 3D-QSAR models to correlate substituent polarity with antimicrobial potency .
- Binding assays : SPR or ITC to quantify interactions with targets (e.g., DNA topoisomerase II) .
Q. Q: How can molecular docking predict this compound’s interaction with biological targets?
A: Workflow:
Target selection : Prioritize proteins with hydrophobic pockets (e.g., tubulin, kinases).
Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
MD simulations : GROMACS to assess complex stability (e.g., RMSD < 2 Å over 50 ns) .
Case Study : Docking of fluorinated analogs into EGFR kinase showed enhanced H-bonding with Met793 (ΔG = -9.8 kcal/mol) .
Contradictory Data Resolution
Q. Q: How to address discrepancies in reported biological activities across similar analogs?
A: Mitigate via:
- Standardized protocols : Uniform cell lines (e.g., ATCC-certified), solvent controls (DMSO < 0.1%) .
- Meta-analysis : Compare logP, solubility, and assay conditions (e.g., pH, serum content) .
- Orthogonal validation : Confirm antimicrobial activity with agar diffusion and live/dead staining .
Stability & Degradation Profiling
Q. Q: What methods assess the compound’s stability under physiological conditions?
A: Key approaches:
- Forced degradation : Expose to UV light, heat (40–60°C), or hydrolytic conditions (pH 1–13) .
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed hydrazone or oxidized indole) .
- Accelerated stability studies : ICH guidelines (25°C/60% RH for 6 months) .
Advanced Functionalization Strategies
Q. Q: How can click chemistry or bioconjugation expand this compound’s utility?
A: Applications include:
- Probe synthesis : Azide-alkyne cycloaddition to attach fluorophores (e.g., Cy5) for cellular imaging .
- Prodrug design : Esterification of hydroxyl groups to enhance bioavailability .
- Polymer conjugation : PEGylation for sustained release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
